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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzofuran

Cat. No.: B15323008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
characteristics of 2-Bromo-3-methylbenzofuran, a heterocyclic compound of interest in
synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in
publicly accessible literature, this guide combines reported values with established
experimental protocols for the synthesis and characterization of related benzofuran derivatives.

Core Physicochemical Data

Quantitative data for 2-Bromo-3-methylbenzofuran is sparse. The following table summarizes
the available information.
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Property Value Source/Comment
Molecular Formula CoH7BrO Calculated

Molecular Weight 211.06 g/mol Calculated

Boiling Point 114-115 °C at 11 Torr Chemical Supplier Data
Melting Point Not available

Likely soluble in common
organic solvents like

dichloromethane, chloroform,

Solubility Not available
ethyl acetate, and acetone
based on the solubility of
similar compounds.

pKa Not available

Synthesis and Experimental Protocols

The primary synthetic route to 2-Bromo-3-methylbenzofuran involves the electrophilic
bromination of 3-methylbenzofuran. While a specific, detailed protocol for this exact
transformation is not readily available in peer-reviewed literature, a general and widely
applicable method utilizes N-Bromosuccinimide (NBS) as the brominating agent.

General Experimental Protocol: Bromination of 3-
Methylbenzofuran

This protocol is adapted from established procedures for the bromination of benzofuran
derivatives.

Materials:
o 3-Methylbenzofuran
e N-Bromosuccinimide (NBS)

o Carbon tetrachloride (CCla) or other suitable inert solvent (e.g., acetonitrile)
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» Radical initiator (e.g., benzoyl peroxide or AIBN), if performing a radical bromination. For
electrophilic aromatic substitution, this is often omitted.

e Sodium bicarbonate solution (saturated)

e Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate

« Silica gel for column chromatography

» Hexane and Ethyl Acetate for chromatography elution
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 3-methylbenzofuran (1 equivalent) in an appropriate volume of carbon
tetrachloride.

» Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the
solution. If a radical pathway is intended, a catalytic amount of a radical initiator is also
added. For electrophilic substitution, the reaction may be performed in the dark without an
initiator.

o Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating
(reflux) and monitor the progress by thin-layer chromatography (TLC).

o Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture
to remove succinimide.

o Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated
sodium bicarbonate solution and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-Bromo-3-
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methylbenzofuran.

Logical Workflow for Synthesis and Purification:
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Fig. 1: Synthesis and purification workflow.

Spectroscopic Characterization

No experimentally obtained spectra for 2-Bromo-3-methylbenzofuran have been identified in
the searched literature. However, based on the known spectral data of related benzofuran
derivatives, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 'HNMR:

o The methyl group at the C3 position is expected to appear as a singlet in the range of d
2.2-2.5 ppm.

o The aromatic protons on the benzene ring will likely appear as a multiplet in the region of &
7.2-7.8 ppm. The specific splitting pattern will depend on the substitution pattern of the
starting benzofuran.

e BC NMR:

o The methyl carbon is expected to resonate in the upfield region, typically around & 10-15
ppm.

o The carbon bearing the bromine atom (C2) will be significantly deshielded and is expected
in the range of 4 110-120 ppm.

o The other sp? hybridized carbons of the benzofuran ring system will appear in the aromatic
region (6 110-155 ppm).

Infrared (IR) Spectroscopy

o Characteristic C-H stretching vibrations for the aromatic and methyl groups are expected
around 3100-3000 cm~* and 2950-2850 cm™1, respectively.

o Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm~1 region.
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e Astrong C-O-C stretching band, characteristic of the furan ring, is expected between 1250
and 1050 cm~1.

e The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm~1.

Mass Spectrometry (MS)

e The mass spectrum will show a characteristic isotopic pattern for a bromine-containing
compound, with two molecular ion peaks ([M]* and [M+2]*) of nearly equal intensity,
corresponding to the 7°Br and 81Br isotopes. For 2-Bromo-3-methylbenzofuran, these
would be at m/z 210 and 212.

o Common fragmentation patterns for benzofurans include the loss of CO and the bromo
radical.

Experimental Workflow for Characterization:

Spectroscopic Analysis
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Fig. 2: Characterization workflow.

This guide serves as a foundational resource for professionals working with 2-Bromo-3-
methylbenzofuran. Further experimental investigation is required to definitively determine all
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of its physicochemical properties. The provided protocols offer a starting point for its synthesis
and characterization.

 To cite this document: BenchChem. [Physicochemical Profile of 2-Bromo-3-
methylbenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15323008#physicochemical-characteristics-of-2-
bromo-3-methylbenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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